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Introduction

Talabostat (also known as PT-100 or BXCL701) is a potent, orally available, small molecule
inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP7, DPP8, DPP9, and Fibroblast
Activation Protein (FAP).[1][2] Its anti-tumor activity stems from a dual mechanism of action:
direct inhibition of FAP on cancer-associated fibroblasts (CAFs) within the tumor
microenvironment (TME) and systemic immune activation.[2][3] By inhibiting DPP8 and DPP9,
Talabostat induces pyroptosis in monocytes and macrophages through the activation of pro-
caspase-1, leading to the release of pro-inflammatory cytokines and chemokines.[4][5] This
inflammatory cascade promotes the infiltration and activation of various immune effector cells
into the tumor, transforming immunologically "cold” tumors into "hot" tumors that are more
susceptible to immune-mediated killing.[5][6][7]

These application notes provide a comprehensive guide to utilizing flow cytometry for the
analysis of immune cell infiltration in preclinical tumor models treated with Talabostat. The
included protocols and diagrams are intended to facilitate the robust and reproducible
assessment of Talabostat's immunomodulatory effects.

Mechanism of Action of Talabostat
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Talabostat's primary mechanism of immunostimulation involves the inhibition of DPP8 and
DPP9. This leads to the activation of the NLRP1b inflammasome and subsequent cleavage of
pro-caspase-1 to its active form. Activated caspase-1 then cleaves Gasdermin D, resulting in
the formation of pores in the cell membrane and a form of inflammatory cell death known as
pyroptosis in monocytes and macrophages.[4][5] This process is accompanied by the release
of pro-inflammatory cytokines such as IL-13 and IL-18, which play a crucial role in recruiting
and activating other immune cells.[6]

Simultaneously, Talabostat's inhibition of FAP on CAFs helps to remodel the tumor stroma,
which is often a significant barrier to immune cell infiltration.[3][7] CAFs contribute to an
immunosuppressive TME by producing extracellular matrix components and secreting
Immunosuppressive factors.[8] By targeting FAP, Talabostat can alleviate this stromal-
mediated immunosuppression, further enhancing the anti-tumor immune response.

Signaling Pathway of Talabostat-Induced Pyroptosis
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Caption: Talabostat-induced pyroptosis signaling pathway.
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Data Presentation: Effects of Talabostat on Immune
Cell Infiltration

While comprehensive quantitative data from dedicated flow cytometry studies on Talabostat
are emerging, preclinical and early clinical studies have demonstrated its potential to modulate
the tumor immune microenvironment. The following tables summarize the expected and
observed changes in immune cell populations following Talabostat treatment, based on its
mechanism of action and available data.

Table 1: Expected Changes in Tumor-Infiltrating Lymphocyte Populations

. Expected Change .
Cell Type Marker Profile . Rationale
with Talabostat

Increased recruitment
due to pro-

CD8+ T Cells CD3+, CD8+ 1 inflammatory cytokine
release and reduced

stromal barriers.

Enhanced priming and

CDA4+ T Helper Cells CD3+, CD4+ 1 )
recruitment.
FAP inhibition on NK
_ CD3-, NK1.1+
Natural Killer (NK) cells may enhance
(mouse) or CD56+ 1 L
Cells their migration and
(human) o
infiltration.[4][9]
Shift towards a more
Regulatory T Cells inflammatory TME
CD4+, FoxP3+ !
(Tregs) may reduce Treg

dominance.

Table 2: Expected Changes in Tumor-Infiltrating Myeloid Cell Populations
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] Expected Change ]
Cell Type Marker Profile . Rationale
with Talabostat

Pro-inflammatory

signals from
ML M n CD11b+, F4/80+, osi
acrophages 1 roptosis ma
phag CD86+, MHCII+ pyrop y
promote M1
polarization.

Reduction of the
CD11b+, F4/80+, ) )
M2 Macrophages ! immunosuppressive
CD206+ TME

Complex regulation;
initial inflammation
may recruit

Monocytic MDSCs CD11b+, Ly6C+ -/ monocytes, but
sustained anti-tumor
immunity could reduce
MDSCs.

Similar to monocytic

MDSCs, the overall
Granulocytic MDSCs CD11b+, Ly6G+ -/ effect may depend on

the tumor model and

treatment duration.

Enhanced antigen
. presentation due to
Dendritic Cells (DCs) CD11c+, MHCII+ 1
tumor cell death and

inflammatory milieu.

Note: The actual magnitude of these changes can vary depending on the tumor model, dosage,
and treatment schedule.

Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
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Experimental Workflow

Tumor-bearing mice treated with Talabostat or vehicle
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l
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l
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l

Flow cytometry data acquisition

Data analysis and interpretation
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Caption: Flow cytometry experimental workflow.

Protocol 1: Preparation of Single-Cell Suspensions from
Tumors

Materials:

o Tumor dissociation kit (e.g., Miltenyi Biotec, Cat. No. 130-096-730)
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gentleMACS Dissociator (Miltenyi Biotec) or similar
70 um cell strainers

RPMI-1640 medium with 10% FBS

Red Blood Cell Lysis Buffer

Phosphate Buffered Saline (PBS)

Procedure:

Excise tumors from euthanized mice and place them in cold RPMI-1640 medium.
Mince the tumors into small pieces (2-4 mm) using a sterile scalpel.

Transfer the minced tumor tissue into a gentleMACS C Tube containing the appropriate
enzyme mix from the tumor dissociation kit.

Run the appropriate gentleMACS program for tumor dissociation.

Incubate at 37°C for the recommended time (typically 30-60 minutes) with gentle agitation.
Stop the dissociation by adding RPMI-1640 with 10% FBS.

Pass the cell suspension through a 70 pum cell strainer to remove any remaining clumps.
Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.

If significant red blood cell contamination is present, treat with Red Blood Cell Lysis Buffer
according to the manufacturer's instructions.

Wash the cells with PBS, centrifuge, and resuspend in flow cytometry staining buffer (e.g.,
PBS with 2% FBS).

Count the viable cells using a hemocytometer or an automated cell counter.
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Protocol 2: Flow Cytometry Staining of Tumor-Infiltrating
Immune Cells

Materials:

Prepared single-cell suspension

Fc block (e.g., anti-mouse CD16/32)

Fluorescently conjugated antibodies (see suggested panels below)

Live/dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)

Flow cytometry staining buffer

Fixation/Permeabilization buffer (if staining for intracellular markers like FoxP3)
Procedure:

¢ Adjust the cell concentration to 1 x 1077 cells/mL in flow cytometry staining buffer.
e Add 100 pL of the cell suspension to each well of a 96-well V-bottom plate.

« Stain for viability by adding the live/dead stain according to the manufacturer's protocol.
Incubate for 15-30 minutes at room temperature, protected from light.

e Wash the cells with staining buffer.
» Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

o Add the surface antibody cocktail (see Table 3 for a suggested panel) and incubate for 30
minutes on ice in the dark.

e Wash the cells twice with staining buffer.

o If performing intracellular staining, fix and permeabilize the cells using a
fixation/permeabilization buffer kit according to the manufacturer's instructions.
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e Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at room

temperature in the dark.

» Wash the cells with permeabilization buffer and then with staining buffer.

» Resuspend the cells in 200-300 pL of staining buffer for flow cytometry acquisition.

Table 3: Suggested Flow Cytometry Panel for Murine Tumor Analysis

Marker Fluorochrome Target Cell Population(s)

Live/Dead Zombie Aqua Viable Cells

CD45 BUV395 All Leukocytes

CD3 APC-Cy7 T Cells

CD4 PE-Cy7 CD4+ T Cells

CD8 PerCP-Cy5.5 CD8+ T Cells

NK1.1 PE NK Cells

FoxP3 Alexa Fluor 647 Regulatory T Cells

CD11b BV605 Myeloid Cells

F4/80 BV786 Macrophages

Ly6C FITC Monocytic MDSCs, Monocytes

Ly6G BVEL0 Granulocy-/tic MDSCs,
Neutrophils

CDS6 BV421 M1 Macrophages, Activated
DCs

CD206 APC M2 Macrophages

CD11c BUV737 Dendritic Cells

MHC Class Il BV711 Antigen Presenting Cells
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Gating Strategy for Flow Cytometry Data Analysis
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Caption: Hierarchical gating strategy for immune cell populations.

Conclusion

Flow cytometry is an indispensable tool for elucidating the complex immunomodulatory effects
of Talabostat. The protocols and panels provided in these application notes offer a robust
framework for quantifying the infiltration of key immune effector and suppressor cells within the
tumor microenvironment. By carefully applying these methodologies, researchers can gain
valuable insights into Talabostat's in vivo efficacy and further refine its clinical development as
a promising cancer immunotherapy agent. As more quantitative data from preclinical and
clinical studies become available, our understanding of the precise cellular changes induced by
Talabostat will continue to evolve, paving the way for more effective combination therapies.
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immune-cell-infiltration-with-talabostat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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